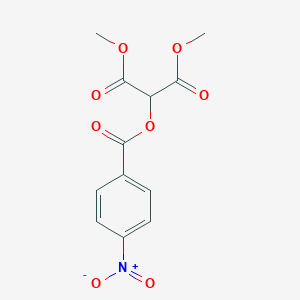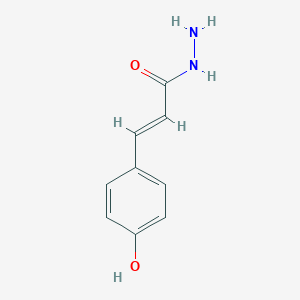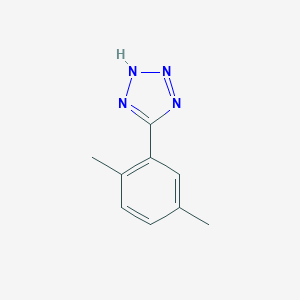
Dimethyl 2-({4-nitrobenzoyl}oxy)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-({4-nitrobenzoyl}oxy)malonate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in organic synthesis and medicinal chemistry. This compound is commonly used as a reagent in organic reactions to introduce the 4-nitrobenzoyl protecting group, which is widely employed in the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-({4-nitrobenzoyl}oxy)malonate is based on its ability to introduce the 4-nitrobenzoyl protecting group in the presence of a base. The 4-nitrobenzoyl group offers protection to the functional groups present in the molecule during various synthetic transformations. This protecting group can be easily removed by hydrogenation or by treatment with a reducing agent such as sodium dithionite.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects due to its limited solubility in water and low toxicity. However, it is important to handle this compound with care as it is a potential irritant and sensitizer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Dimethyl 2-({4-nitrobenzoyl}oxy)malonate in lab experiments include its high purity, ease of synthesis, and wide range of applications in organic synthesis and medicinal chemistry. However, the limitations of this compound include its limited solubility in water and low toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Dimethyl 2-({4-nitrobenzoyl}oxy)malonate. One of the potential directions is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential applications in the synthesis of new biologically active molecules. Furthermore, the investigation of its potential as a drug delivery agent or as a diagnostic tool may be another interesting direction for future research.
Métodos De Síntesis
Dimethyl 2-({4-nitrobenzoyl}oxy)malonate can be synthesized by the reaction of dimethyl malonate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds smoothly under mild conditions and yields the desired product in high purity and yield. This synthesis method is widely used in research laboratories for the preparation of this compound.
Aplicaciones Científicas De Investigación
Dimethyl 2-({4-nitrobenzoyl}oxy)malonate has a wide range of scientific research applications, especially in the field of organic synthesis and medicinal chemistry. This compound is used as a reagent in the synthesis of biologically active molecules such as natural products, pharmaceuticals, and agrochemicals. The 4-nitrobenzoyl protecting group introduced by this compound is widely employed in the synthesis of peptides, nucleotides, and carbohydrates.
Propiedades
Fórmula molecular |
C12H11NO8 |
|---|---|
Peso molecular |
297.22 g/mol |
Nombre IUPAC |
dimethyl 2-(4-nitrobenzoyl)oxypropanedioate |
InChI |
InChI=1S/C12H11NO8/c1-19-11(15)9(12(16)20-2)21-10(14)7-3-5-8(6-4-7)13(17)18/h3-6,9H,1-2H3 |
Clave InChI |
BJRRPXUOQKHNNL-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(=O)OC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
COC(=O)C(C(=O)OC)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)



![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)

![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)

